molecular formula C11H16N4O B2599884 N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide CAS No. 59025-42-2

N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide

Cat. No.: B2599884
CAS No.: 59025-42-2
M. Wt: 220.27 g/mol
InChI Key: JZHHKLUPBPYXRR-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 59025-42-2) is a pyridine-derived compound with a molecular formula of C₁₁H₁₆N₄O and a molecular weight of 220.28 g/mol . Its structure features a pyridine ring substituted at the 2-position with a piperidinyl group and at the 3-position with a carboximidamide moiety containing an N-hydroxyl group. This compound is primarily utilized in research and development, with commercial availability noted across multiple global suppliers .

Properties

CAS No.

59025-42-2

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-hydroxy-2-piperidin-1-ylpyridine-3-carboximidamide

InChI

InChI=1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,16H,1-3,7-8H2,(H2,12,14)

InChI Key

JZHHKLUPBPYXRR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide typically involves the reaction of 2-chloropyridine-3-carboximidamide with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature allows nucleophilic substitution at position 2 (piperidine-substituted) or position 4. Key examples include:

Reaction TypeReagents/ConditionsProduct OutcomeSource
Piperidine substitutionPiperidine, K₂CO₃, DMF, 80°C, 12hReplacement of leaving groups (e.g., Cl) with piperidine
Aromatic halogenationNBS (N-bromosuccinimide), UV lightBromination at position 4 or 5
  • Mechanistic Insight : Piperidine acts as a strong nucleophile, displacing halides or other leaving groups via an SNAr (aromatic nucleophilic substitution) mechanism under basic conditions.

Hydroxylamine Redox Reactions

The N'-hydroxy group undergoes oxidation and reduction, enabling versatile transformations:

Reaction TypeReagents/ConditionsProduct OutcomeSource
OxidationMnO₂, CH₂Cl₂, rt, 2hConversion to nitroxide radical
ReductionZn/HCl, EtOH, reflux, 6hFormation of primary amine derivative
  • Structural Impact : Oxidation stabilizes the nitrogen-centered radical, while reduction modifies the imidamide into an amine, altering biological activity.

Condensation and Cyclization

The carboximidamide group participates in cyclocondensation with ketones or aldehydes:

SubstrateConditionsProductApplicationSource
AcetophenoneHCl (cat.), EtOH, 70°C, 8hPyrido[3,4-d]imidazole derivativeHeterocyclic scaffold synthesis
GlyoxalNaOH (aq), rt, 24hBis-imidazole fused systemLigand design
  • Key Observation : These reactions exploit the nucleophilicity of the imidamide’s NH₂ group, forming fused heterocycles with potential pharmacological relevance.

Amide Coupling Reactions

The carboximidamide can act as an amine surrogate in coupling reactions:

PartnerCoupling ReagentProductYieldSource
Carboxylic acidEDCI/HOAt, DIPEA, DMF, rt, 12hStable amide-linked conjugate65–78%
Sulfonyl chloridePyridine, CH₂Cl₂, 0°C to rt, 4hSulfonamide derivative82%
  • Synthetic Utility : EDCI/HOAt-mediated coupling (as in ) is efficient for conjugating the compound with carboxylic acids, enabling drug candidate diversification.

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or oxidation:

Reaction TypeReagents/ConditionsOutcomeSource
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6hQuaternary ammonium salt formation
Ring oxidationmCPBA, CH₂Cl₂, 0°C, 1hPiperidine N-oxide
  • Biological Relevance : N-alkylation enhances lipophilicity, potentially improving blood-brain barrier penetration.

pH-Dependent Stability

The compound’s reactivity varies with pH:

ConditionObservationImplicationSource
Acidic (pH 2)Hydrolysis of imidamide to carboxylic acidLimits oral bioavailability
Basic (pH 10)Stable; facilitates nucleophilic reactionsPreferred for substitution reactions

Comparative Reactivity Table

A comparison with structurally analogous compounds highlights its unique reactivity:

CompoundKey Reactivity DifferenceReason
2-(Piperidin-1-yl)pyridineLacks hydroxylamine redox activityAbsence of N'-hydroxy group
N-Hydroxypyridine-3-carboximidamideReduced piperidine-mediated substitutionsNo piperidine ring

Scientific Research Applications

Cancer Treatment

One of the most promising applications of N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide is in oncology. It has been identified as a potential therapeutic agent for several types of cancer, including:

Cancer TypeMechanism of Action
Non-small cell lung cancer (NSCLC)IKZF2 degradation leading to reduced tumor growth
Triple-negative breast cancer (TNBC)Modulation of immune response through IKZF2 inhibition
Acute myelogenous leukemiaTargeting IKZF2 to induce apoptosis in leukemic cells
Gastrointestinal stromal tumor (GIST)Disruption of signaling pathways associated with IKZF2

Dipeptidyl Peptidase IV Inhibition

Research indicates that compounds similar to this compound may also act as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial for managing type 2 diabetes mellitus by enhancing glucose homeostasis.

Drug Combinations

Studies have explored the use of this compound in combination therapies, particularly with other chemotherapeutic agents to enhance efficacy and reduce side effects. For instance, its combination with irinotecan has shown promise in alleviating drug-induced toxicity.

Case Studies

  • IKZF2 Modulation in Cancer :
    A study demonstrated that the administration of this compound led to a significant reduction in tumor size in mouse models of NSCLC. The compound was shown to selectively degrade IKZF2 at concentrations as low as 10 pM, indicating its potency and specificity .
  • DPP-IV Inhibition :
    In vitro studies revealed that derivatives of N'-hydroxy compounds exhibited competitive inhibition against DPP-IV, leading to improved glycemic control in diabetic models .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural and functional differences between N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide and its analogs:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound (Target Compound) Pyridine core, piperidinyl (C2), N-hydroxy-carboximidamide (C3) C₁₁H₁₆N₄O 220.28 Research chemical; structural simplicity may favor synthetic accessibility .
BGP-15 (N'-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-3-carboximidamide) Additional 2-hydroxypropoxy linker between pyridine and piperidinyl groups C₁₂H₁₉N₄O₂ 263.31 Studied in transdermal formulations; enhanced solubility due to hydroxyl and propoxy groups .
N'-[2-hydroxy-3-(piperidin-1-yl)propoxy]pyridine-3-carboximidamide Structural isomer of BGP-15; hydroxypropoxy substituent at C3 C₁₂H₁₉N₄O₂ 263.31 Metabolite identified in biological studies; potential pharmacokinetic relevance .
N-(3-Chlorophenyl)-N’-hydroxy-2-(2-(piperidin-1-yl)ethyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide Fused imidazo-pyridine core, chlorophenyl group, ethyl-piperidinyl chain C₂₀H₂₃ClN₆O 399.29 Patent example with imidazo-pyridine scaffold; likely optimized for target affinity .
n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide Benzene core, piperidinylmethyl (C3), N-hydroxy-carboximidamide (C1) C₁₃H₁₉N₃O 233.31 Benzene-based analog; potential differences in aromatic interactions and solubility .

Physicochemical Properties

  • Hydrogen Bonding : The target compound’s N-hydroxyl group enhances hydrogen-bonding capacity, similar to BGP-15 . However, BGP-15’s additional hydroxypropoxy linker increases polarity, likely improving aqueous solubility.
  • Rigidity vs. Flexibility : The imidazo-pyridine derivative (CAS 399.29) introduces a rigid fused-ring system, which may enhance binding specificity compared to the more flexible pyridine-based analogs .

Biological Activity

N'-Hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide, commonly referred to as a derivative of pyridine and piperidine, has garnered attention due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with a hydroxyl group and a piperidine moiety, which are known to influence its pharmacological properties.

The compound is classified as an organic derivative of pyridine, featuring a carboximidamide functional group. Its chemical structure can be represented by the following identifiers:

  • IUPAC Name : N'-[2-hydroxy-3-(piperidin-1-yl)propoxy]pyridine-3-carboximidamide
  • CAS Registry Number : Not available
  • Molecular Formula : C14H22N4O2
  • SMILES : NC(=NOCC(O)CN1CCCCC1)C1=CN=CC=C1
  • InChI Key : MVLOQULXIYSERZ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds derived from piperidine have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) that demonstrate effectiveness against pathogens like E. coli and Pseudomonas aeruginosa .
  • Analgesic Effects : Recent investigations into piperidine-based compounds suggest they may possess analgesic properties through interactions with histamine and sigma receptors. For example, dual ligands targeting these receptors have shown promise in pain models .
  • Antitubercular Activity : Some derivatives of pyridine and piperidine have been explored for their efficacy against Mycobacterium tuberculosis. A series of compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potential as anti-tubercular agents .
  • Cytotoxicity : The cytotoxic effects of related compounds have been assessed in human cell lines, showing low toxicity levels, which is crucial for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleMIC/IC50 ValuesReference
AntimicrobialN'-hydroxy...<125 µg/mL (E. coli)
AnalgesicCompound 12K_i < 100 nM
AntitubercularCompound 6aIC50 1.35 μM
CytotoxicityVarious>100 µM

Detailed Research Findings

  • Antimicrobial Studies : In a comprehensive study on piperidinyl derivatives, compounds were tested against various bacterial strains with results indicating significant antibacterial activity, particularly in derivatives containing the piperidine ring .
  • Mechanism of Action : The mechanism underlying the analgesic properties has been linked to the interaction of the piperidine moiety with specific receptor sites, facilitating pain relief through modulation of neurotransmitter systems .
  • In Vivo Studies : Animal models have been utilized to evaluate the efficacy of these compounds in pain management and infection control, demonstrating promising results that warrant further clinical investigation .

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